

# Physical and Chemical Properties of Cochlioquinone A

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## Compound Focus: Cochlioquinone A

CAS No.: 32450-25-2

Cat. No.: S569421

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The table below summarizes the core physical and chemical property data for **Cochlioquinone A** (CAS 32450-25-2).

Property	Value / Description
CAS Registry Number	32450-25-2 [1]
Molecular Formula	C30H44O8 [1]
Molecular Weight	532.67 g/mol [1]
Melting Point	135 °C [1]
Boiling Point	638.8 ± 55.0 °C (Predicted) [1]
Density	1.21 ± 0.1 g/cm <sup>3</sup> (Predicted) [1]
pKa	11.57 ± 0.70 (Predicted) [1]
Solubility	Soluble in DMF, DMSO, Ethanol, and Methanol [1]
Storage Condition	Store at -20°C [1]
Physical Form	Yellow lyophilisate [1]

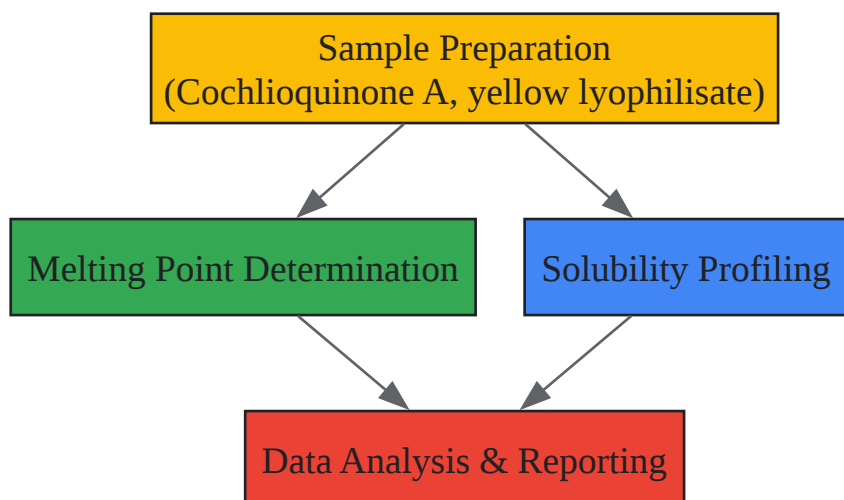
## Biological Activities and Research Applications

**Cochlioquinone A** is a meroterpenoid, a hybrid natural product originating from both polyketide and terpenoid biosynthetic pathways [2]. It exhibits a range of significant biological activities, making it a compound of interest for pharmaceutical and agricultural research.

Activity / Role	Mechanism / Application	Research Context
<b>CCR5 Antagonist</b> [1] [3]	Antagonist of human chemokine receptor CCR5; potential therapeutic agent for HIV-1 [1] [3].	Competes with macrophage inflammatory protein-1 $\alpha$ for binding to human CCR5 (IC <sub>50</sub> = 11 $\mu$ M) [1].
<b>Enzyme Inhibitor</b>	Inhibits diacylglycerol acyltransferase (DGAT; IC <sub>50</sub> = 5.6 $\mu$ M) and diacylglycerol kinase (DGK; K <sub>i</sub> = 3.1 $\mu$ M) [1].	Reduces phosphatidic acid concentration in T cell lymphoma (IC <sub>50</sub> = 3 $\mu$ M) [1].
<b>Anti-angiogenic Agent</b> [1]	Inhibits formation of new blood vessels [1].	Isolated from <i>Bipolaris zeicola</i> as a potent anti-angiogenic metabolite [1].
<b>Antimicrobial / Phytotoxic Agent</b> [2] [4]	Exhibits antifungal activity against plant pathogens [4].	Classified as a fungal phytotoxin; potential as biopesticide against pathogens like <i>Pythium graminicola</i> [2] [4].
<b>Nematocidal Agent</b> [3]	Competes for specific <sup>3</sup> H-ivermectin binding sites [3].	-

## Experimental Workflow for Property Determination

The following diagram outlines the general experimental workflow for determining the melting point and solubility of a compound like **Cochlioquinone A**, based on standard laboratory practices.



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General workflow for determining key physical properties of a chemical compound.

- **Melting Point Determination:** The value of **135 °C** is typically determined using a melting point apparatus such as a Kofler hot stage or a capillary tube method [1]. The sharp melting point is also an indicator of compound purity.
- **Solubility Profiling:** The qualitative solubility data (soluble in DMF, DMSO, ethanol, methanol) is typically established by sequentially adding a milligram quantity of the compound to small vials containing different organic solvents to observe dissolution [1]. This provides practical guidance for selecting solvents for stock solution preparation in bioassays.

## Research Considerations and Gaps

- **Primarily a Phytotoxin:** Note that cochlioquinones are primarily regarded as **fungal phytotoxins** (toxic to plants) rather than mycotoxins (toxic to humans and animals), which is relevant for their application in agricultural biocontrol [2].
- **Limited Experimental Details:** The search results provide the physical property values but do not contain the detailed, step-by-step experimental protocols for their determination.
- **Consult Primary Literature:** For specific experimental methodologies, you may need to consult the primary research articles where **Cochlioquinone A** was first isolated and characterized, such as the works by Lawrence et al. (1968) and others cited in the review [2].

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## References

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